molecular formula C9H15ClN2O2S B6144859 N-(3-aminopropyl)benzenesulfonamide hydrochloride CAS No. 1588266-82-3

N-(3-aminopropyl)benzenesulfonamide hydrochloride

Cat. No. B6144859
CAS RN: 1588266-82-3
M. Wt: 250.7
InChI Key:
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Description

“N-(3-aminopropyl)benzenesulfonamide hydrochloride” is a chemical compound with the CAS Number: 57846-74-9 . It has a molecular weight of 250.75 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H . This indicates the presence of a benzene ring with a sulfonamide group and an aminopropyl group attached.

Scientific Research Applications

N-(3-aminopropyl)benzenesulfonamide hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of other sulfonamide compounds. Additionally, this compound has been used in the synthesis of a variety of novel compounds, including novel antibiotics, antifungals, and antivirals.

Mechanism of Action

N-(3-aminopropyl)benzenesulfonamide hydrochloride acts as a catalyst in the synthesis of organic molecules. It acts as a proton donor, donating a proton to an electron-deficient carbon atom. This protonation reaction causes the electron-deficient carbon atom to become electron-rich, allowing it to undergo a nucleophilic attack by an incoming nucleophile. This nucleophilic attack results in the formation of a new carbon-carbon bond, which is the basis for the synthesis of organic molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory, anti-fungal, and anti-viral activity.

Advantages and Limitations for Lab Experiments

N-(3-aminopropyl)benzenesulfonamide hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in water and organic solvents, and is stable under a variety of conditions. However, it is also toxic and should be handled with caution. Additionally, it is not very soluble in non-polar solvents, and is not very stable in acidic solutions.

Future Directions

The future directions for N-(3-aminopropyl)benzenesulfonamide hydrochloride research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel compounds. Additionally, further research is needed to explore the potential use of this compound as a catalyst in the synthesis of organic molecules. Finally, further research is needed to explore the potential use of this compound in the synthesis of novel antibiotics, antifungals, and antivirals.

Synthesis Methods

N-(3-aminopropyl)benzenesulfonamide hydrochloride can be synthesized from 3-aminopropylbenzenesulfonyl chloride and hydrochloric acid in a two-step process. In the first step, the 3-aminopropylbenzenesulfonyl chloride is reacted with hydrochloric acid in an aqueous solution to produce an intermediate compound, 3-aminopropylbenzenesulfonamide. In the second step, the intermediate compound is reacted with additional hydrochloric acid in an aqueous solution to produce this compound.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-aminopropyl)benzenesulfonamide hydrochloride involves the reaction of 3-aminopropylamine with benzenesulfonyl chloride in the presence of a base to form N-(3-aminopropyl)benzenesulfonamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-aminopropylamine", "benzenesulfonyl chloride", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-aminopropylamine is added to a reaction flask.", "Step 2: Benzenesulfonyl chloride is added dropwise to the reaction flask while stirring.", "Step 3: The reaction mixture is stirred for several hours at room temperature or under reflux.", "Step 4: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to neutralize the excess benzenesulfonyl chloride and to form N-(3-aminopropyl)benzenesulfonamide.", "Step 5: The resulting N-(3-aminopropyl)benzenesulfonamide is isolated by filtration or extraction.", "Step 6: The isolated N-(3-aminopropyl)benzenesulfonamide is dissolved in hydrochloric acid to form the hydrochloride salt.", "Step 7: The hydrochloride salt is isolated by filtration or precipitation." ] }

CAS RN

1588266-82-3

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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